

Application Note: Quantification of Procyanidin B1 in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B1, a dimeric proanthocyanidin composed of two catechin units, is a bioactive compound found in various plant sources, including grape seeds, pine bark, and certain fruits. [1][2][3] Its potent antioxidant properties have garnered significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, which include roles in delaying aging and preventing diseases.[3] Accurate quantification of Procyanidin B1 in plant extracts is crucial for quality control, standardization of products, and for elucidating its pharmacological effects. This application note provides detailed protocols for the quantification of Procyanidin B1 using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), along with representative quantitative data.

Data Presentation

The concentration of **Procyanidin B1** can vary significantly among different plant sources. The following table summarizes the quantitative data of **Procyanidin B1** found in various plant-derived materials.



Plant Material	Procyanidin B1 Content	Analytical Method	Reference
Muscat Hamburg Grape Seed	292.9 mg/100 g	UHPLC-QqQ-MS/MS	[2]
Cyperus esculentus Leaves	198.9 mg/100 g	UHPLC-QqQ-MS/MS	[2]
Pine Bark Extract	917.0 mg/kg	HPLC	[1]
Commercial Health Foods (containing Pine Bark Extract)	0.43-2.95 mg/g	Heart-Cutting HPLC	[1][4][5]
Wild Blueberry (Vaccinium angustifolium) Extract	1.915 ± 0.02 μg/mL	LC/MS	[6]

Experimental Protocols

Accurate quantification of **Procyanidin B1** requires careful sample preparation and the use of sensitive analytical techniques. Below are detailed protocols for extraction and analysis.

Extraction of Procyanidin B1 from Plant Material

This protocol is a general guideline and may need optimization depending on the specific plant matrix.

Materials:

- Dried and powdered plant material
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetone (optional, for specific matrices)
- Formic acid (optional, for improved extraction and stability)



- Vortex mixer
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 μm)

Procedure:

- Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
- Add 10 mL of an extraction solvent. A common solvent system is 80% methanol in water.[6]
 For some matrices, a mixture of acetone, water, and acetic acid (70:29.5:0.5 v/v/v) can be effective.[7]
- Vortex the mixture for 30 seconds to ensure thorough mixing.[7]
- Sonicate the sample for 30-60 minutes at a controlled temperature (e.g., 40°C).[6][8]
- Centrifuge the mixture at a sufficient speed (e.g., 3500 rpm or 2000 x g) for 15 minutes to pellet the solid material.[6][7]
- Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent.[9]
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial for analysis.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Photodiode Array (PDA) or UV detector is a common method for the quantification of **Procyanidin B1**.

Instrumentation and Conditions:

 HPLC System: An Alliance e2695 system (Waters Corp.) or equivalent, equipped with a PDA detector (e.g., Waters 2998).[10]



- Column: A C18 reversed-phase column (e.g., Osaka Soda CAPCELL PAK UG 120 Å C18, 250 mm × 4.6 mm, 3.0 μm).[10]
- Mobile Phase A: 0.1% (v/v) formic acid in water.[10]
- Mobile Phase B: Acetonitrile.[10]
- Gradient Elution: A linear gradient should be optimized to achieve good separation of
 Procyanidin B1 from other compounds in the extract. A typical gradient might start with a
 low percentage of mobile phase B, gradually increasing to elute more hydrophobic
 compounds.
- Flow Rate: 1.0 mL/min (typical for a 4.6 mm ID column).
- Column Temperature: 30-40°C.
- Detection Wavelength: **Procyanidin B1** can be monitored at approximately 276-280 nm.[10]
- Injection Volume: 10-20 μL.

Quantification: Quantification is achieved by creating a calibration curve using a certified **Procyanidin B1** standard at various concentrations (e.g., 0.78 to 50.00 μ g/mL).[10] The peak area of **Procyanidin B1** in the sample chromatogram is compared to the calibration curve to determine its concentration.

Quantification by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC coupled with a mass spectrometer (e.g., triple quadrupole or Orbitrap) offers higher sensitivity and selectivity for quantification.

Instrumentation and Conditions:

- UHPLC System: A Vanquish UHPLC system (Thermo Fisher) or similar.[6]
- Mass Spectrometer: A quadrupole orbitrap mass spectrometer (e.g., Orbitrap Exploris 240, Thermo Fisher) with a heated electrospray ionization (H-ESI) source.[6]



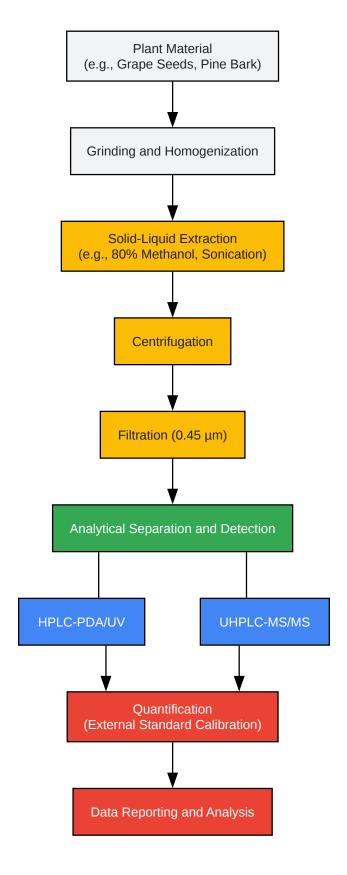
- Column: A C18 column suitable for UHPLC (e.g., Accucore RP-MS, 2.1 μm, 2.1 × 100 mm, Thermo Fisher).[6]
- Mobile Phase A: 99.9% water with 0.1% formic acid.[6]
- Mobile Phase B: 95% acetonitrile, 5% water with 0.1% formic acid.[6]
- Gradient Elution: A typical gradient might start at 0% B, hold for 3 minutes, ramp to 100% B at 9 minutes, hold for 1 minute, and then return to initial conditions.[6]
- Flow Rate: 0.2 mL/min.[6]
- Ionization Mode: Negative electrospray ionization (ESI-) is commonly used for procyanidins.
 [11]
- MS Parameters:
 - Spray Voltage: ~2300 V (negative mode).[6]
 - Ion Transfer Tube Temperature: ~280°C.[6]
 - Vaporizer Temperature: ~250°C.[6]
 - Data Acquisition: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Quantification: Similar to HPLC, quantification is performed using a calibration curve prepared with a **Procyanidin B1** standard. The high selectivity of MS allows for more accurate quantification, especially in complex matrices.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **Procyanidin B1** in plant extracts.





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Caption: Experimental workflow for **Procyanidin B1** quantification.



Conclusion

The protocols outlined in this application note provide a robust framework for the accurate and reliable quantification of **Procyanidin B1** in diverse plant extracts. The choice between HPLC and UHPLC-MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper validation of the chosen method is essential to ensure the quality and accuracy of the results, which is of paramount importance for research, development, and quality control in the pharmaceutical and nutraceutical industries.

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 To cite this document: BenchChem. [Application Note: Quantification of Procyanidin B1 in Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799975#quantification-of-procyanidin-b1-in-plant-extracts]

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